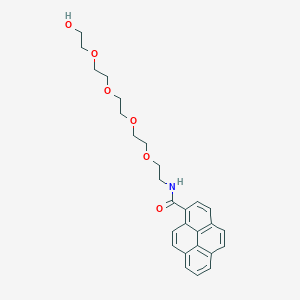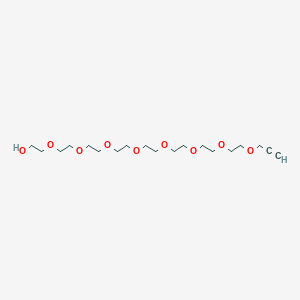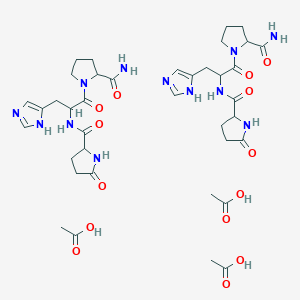
Pyrene-PEG5-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-PEG5-alcohol: is a compound that combines pyrene, a polycyclic aromatic hydrocarbon, with a polyethylene glycol (PEG) chain terminated by an alcohol group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Mecanismo De Acción
Target of Action
Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process that is critical for regulating protein degradation .
Mode of Action
The mode of action of this compound involves the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells. By inducing the degradation of target proteins, this compound can influence various cellular processes that are regulated by these proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially influencing cell growth, differentiation, and survival .
Action Environment
The action of this compound, like other PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Pyrene-PEG5-alcohol plays a crucial role in the formation of PROTAC molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The pyrene moiety in this compound can interact with various biomolecules, enabling the formation of PROTACs .
Cellular Effects
As a component of PROTACs, it contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, enabling the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be related to the stability and degradation of the PROTAC molecules .
Metabolic Pathways
As a component of PROTACs, it may be involved in the ubiquitin-proteasome system .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the target protein and the E3 ubiquitin ligase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-PEG5-alcohol typically involves the conjugation of pyrene with a PEG chain. One common method is to start with pyrene and react it with a PEG chain that has a terminal hydroxyl group. The reaction often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond between pyrene and the PEG chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrene-PEG5-alcohol can undergo oxidation reactions, particularly at the pyrene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Coupling Reactions: The PEG chain can be further functionalized through coupling reactions with other molecules, enhancing its utility in various applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Acyl chlorides, alkyl halides, and bases like sodium hydride.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products:
Oxidation: Pyrene-PEG5-carboxylic acid.
Substitution: Pyrene-PEG5-esters and ethers.
Coupling: Various PROTAC molecules.
Aplicaciones Científicas De Investigación
Chemistry: Pyrene-PEG5-alcohol is used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety. It is also employed in the synthesis of complex molecular architectures and as a building block for supramolecular chemistry .
Biology and Medicine: In biological research, this compound is utilized in the development of PROTACs, which are designed to selectively degrade target proteins. This has significant implications for drug discovery and therapeutic interventions, particularly in cancer research .
Industry: In industrial applications, this compound is used in the formulation of advanced materials, including polymers and nanomaterials, due to its ability to impart specific properties such as fluorescence and biocompatibility .
Comparación Con Compuestos Similares
Pyrene-PEG4-alcohol: Similar structure but with a shorter PEG chain.
Pyrene-PEG6-alcohol: Similar structure but with a longer PEG chain.
Pyrene-PEG5-amine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness: Pyrene-PEG5-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The terminal alcohol group allows for versatile functionalization, making it a valuable tool in the synthesis of PROTACs and other complex molecules .
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHAVYJGOEYTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)


